molecular formula C11H13ClFNO B13348925 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol

1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol

Cat. No.: B13348925
M. Wt: 229.68 g/mol
InChI Key: ZTQZOECUXSHTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3-chloro-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of 3-chloro-4-fluoroaniline with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutanone.

    Reduction: Formation of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutanamine.

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

1-[(3-chloro-4-fluoroanilino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H13ClFNO/c12-9-6-8(2-3-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2

InChI Key

ZTQZOECUXSHTFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.